molecular formula C4H4N4O B094155 N-Nitrosodi(cyanomethyl)amine CAS No. 16339-18-7

N-Nitrosodi(cyanomethyl)amine

Cat. No.: B094155
CAS No.: 16339-18-7
M. Wt: 124.1 g/mol
InChI Key: KQKDJPIPZMNIDQ-UHFFFAOYSA-N
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Description

N-Nitrosodi(cyanomethyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of the nitroso group (-NO) attached to an amine Nitrosamines are known for their mutagenic and carcinogenic properties, making them significant in both environmental and health-related studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodi(cyanomethyl)amine typically involves the nitrosation of di(cyanomethyl)amine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to control the formation of the nitroso group and to prevent decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodi(cyanomethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can break the nitroso group, leading to the formation of amines or other reduced products.

    Substitution: The nitroso group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-Nitrosodi(cyanomethyl)amine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

    Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of cancer development.

    Medicine: It serves as a reference compound in the development of analytical methods for detecting nitrosamines in pharmaceuticals and other products.

    Industry: Its presence in industrial processes is monitored to ensure safety and compliance with environmental regulations.

Mechanism of Action

The mechanism by which N-Nitrosodi(cyanomethyl)amine exerts its effects involves its metabolic activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates. These intermediates can react with DNA, forming covalent adducts that can cause mutations and initiate carcinogenesis . The primary molecular targets are nucleophilic sites in DNA, such as guanine bases.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in various environmental sources.
  • N-Nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of cyanomethyl groups.
  • N-Nitrosomorpholine (NMOR): Contains a morpholine ring, leading to different chemical and biological properties.

Properties

IUPAC Name

N,N-bis(cyanomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDJPIPZMNIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167577
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000198 [mmHg]
Record name N-Nitrosobis(cyanomethyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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CAS No.

16339-18-7
Record name 2,2′-(Nitrosoimino)bis[acetonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2'-(N-nitrosoimino)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 2
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 3
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 4
N-Nitrosodi(cyanomethyl)amine

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